molecular formula C18H18FN5O2 B2521110 6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878735-55-8

6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2521110
CAS RN: 878735-55-8
M. Wt: 355.373
InChI Key: UQZHSPQZULLCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione”, there has been significant progress in the metal-free direct synthesis of imidazo[1,2-a]pyridines . These methods have been developed over the past decade and are considered environmentally friendly .

Scientific Research Applications

Synthesis of Purine Analogs

Research on the synthesis of purine analogs involves the development of compounds with potential biological activities. For instance, the synthesis of 4- and 5-disubstituted 1-benzylimidazoles as precursors of purine analogs highlights the interest in purine chemistry for drug development and the exploration of biological activities. The methods involve cyclization reactions leading to imidazoles and further reactions to produce various substituted purines, indicating a foundational approach to creating biologically active compounds (Alves, Proença, & Booth, 1994).

Biological Activity of Fluorine Substituted Compounds

The study of 2-fluoroadenine and 6-methyl purine nucleosides as prodrugs for suicide gene therapy of cancer demonstrates the significance of fluorine substitutions in medicinal chemistry. These compounds, synthesized with various heterocyclic 5′-substitutions, exhibit substrate activity with E. coli PNP, underlining the therapeutic potential of fluorine-containing purine nucleosides (Silamkoti et al., 2005).

Fluorophores and Sensing Applications

The development of colorimetric and ratiometric fluorescence sensors based on phenyl-1H-anthra[1,2-d]imidazole-6,11-dione derivatives demonstrates the utility of imidazole-based compounds in sensing applications. These sensors exhibit significant spectral responses to fluoride, showcasing the role of imidazole derivatives in the development of highly selective and sensitive chemical sensors for environmental and biological monitoring (Peng et al., 2005).

Anticancer and Antiproliferative Agents

The exploration of imidazole derivatives for anticancer activity is evident in the synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers, highlighting the potential of imidazole-based compounds in cancer therapy. These compounds, prepared through synthetic pathways involving Claisen rearrangement and cross-metathesis reactions, exhibit potent in vivo activity and represent promising candidates for further development as anticancer agents (Palmer et al., 2007).

Mechanism of Action

properties

IUPAC Name

6-[(2-fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c1-10-11(2)24-14-15(21(3)18(26)22(4)16(14)25)20-17(24)23(10)9-12-7-5-6-8-13(12)19/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZHSPQZULLCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4F)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 6484999

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